Broad-Spectrum Enzyme Inhibition Profile of DON vs. Azaserine and Acivicin in Mouse L1210 Leukemia Cells
In mouse L1210 leukemia cells cultured in vitro, DON exhibits a broader inhibition profile than azaserine or acivicin. DON inhibits FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase. Azaserine inhibits only FGAM synthetase and glucosamine-6-phosphate isomerase. Acivicin inhibits CTP and GMP synthetases and partially inhibits FGAM synthetase. None of the three compounds are potent inhibitors of carbamyl phosphate synthetase II or amidophosphoribosyltransferase under these conditions [1].
| Evidence Dimension | Enzyme targets inhibited |
|---|---|
| Target Compound Data | FGAM synthetase, CTP synthetase, glucosamine-6-phosphate isomerase |
| Comparator Or Baseline | Azaserine: FGAM synthetase, glucosamine-6-phosphate isomerase; Acivicin: CTP synthetase, GMP synthetase, partial FGAM synthetase |
| Quantified Difference | DON inhibits three distinct enzymes vs. two for each comparator |
| Conditions | Mouse L1210 leukemia cells in culture |
Why This Matters
DON's broader enzyme targeting prevents metabolic bypass that occurs with narrower inhibitors, justifying selection for research requiring sustained glutamine pathway blockade.
- [1] Lyons SD, Sant ME, Christopherson RI. Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. J Biol Chem. 1990;265(19):11377-11381. View Source
